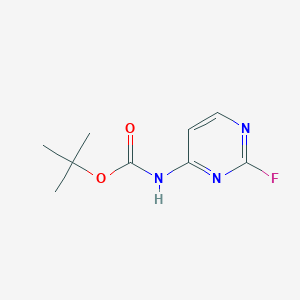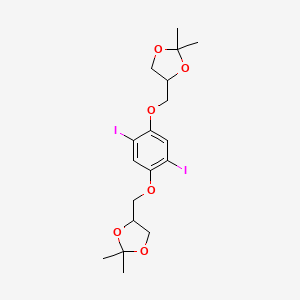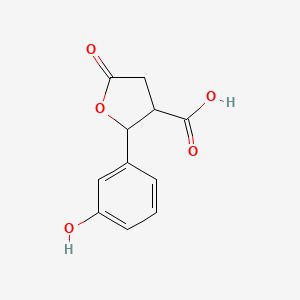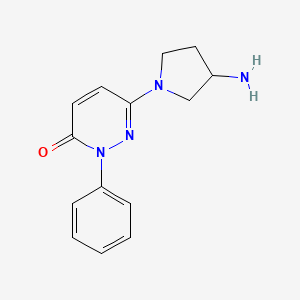
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluormethyl)-6-Methoxypyrimidin-5-amin ist eine heterocyclische Verbindung, die sowohl Fluor- als auch Methoxygruppen enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Difluormethyl)-6-Methoxypyrimidin-5-amin beinhaltet typischerweise Difluormethylierungsreaktionen. Eine gängige Methode ist die Reaktion von Pyrimidinderivaten mit Difluormethylierungsmitteln unter bestimmten Bedingungen. Beispielsweise kann die Difluormethylierung von Heterocyclen durch radikalische Prozesse erreicht werden, häufig unter Verwendung von Difluorcarbenreagenzien .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können großtechnische Difluormethylierungsreaktionen unter Verwendung erschwinglicher Reagenzien wie Chlordifluoromethan oder Fluoroform umfassen. Diese Verfahren sind auf Kosteneffizienz und Umweltfreundlichkeit ausgelegt und verwenden oft kontinuierliche Durchflussverfahren, um die Effizienz zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Difluormethyl)-6-Methoxypyrimidin-5-amin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu difluormethylierten Pyrimidinoxiden führen, während Substitutionsreaktionen eine Vielzahl funktionalisierter Pyrimidinderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-(Difluormethyl)-6-Methoxypyrimidin-5-amin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Difluormethyl)-6-Methoxypyrimidin-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Difluormethylgruppe beeinflusst die Reaktivität und Lipophilie der Verbindung erheblich, was ihre Fähigkeit zur Interaktion mit biologischen Molekülen verbessert. Diese Interaktion kann verschiedene biochemische Signalwege modulieren, was die Verbindung zu einem wertvollen Werkzeug in der medizinischen Chemie macht .
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group significantly influences the compound’s reactivity and lipophilicity, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere difluormethylierte Heterocyclen wie Difluormethylpyrazole, Imidazole und Triazole .
Einzigartigkeit
4-(Difluormethyl)-6-Methoxypyrimidin-5-amin ist aufgrund seiner spezifischen Kombination aus Difluormethyl- und Methoxygruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen sie besonders wertvoll für Anwendungen, bei denen eine verbesserte Reaktivität und Stabilität erforderlich sind .
Eigenschaften
Molekularformel |
C6H7F2N3O |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3 |
InChI-Schlüssel |
ZKEXPYWQHCHXMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC(=C1N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)








![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)

